molecular formula C18H18O8 B8329878 Bis[2-(acryloyloxy)ethyl] benzene-1,2-dicarboxylate CAS No. 14778-49-5

Bis[2-(acryloyloxy)ethyl] benzene-1,2-dicarboxylate

Cat. No. B8329878
M. Wt: 362.3 g/mol
InChI Key: OYDLJDVXYUAWKB-UHFFFAOYSA-N
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Patent
US05580647

Procedure details

A five liter, three necked flask was equipped with a overhead stirrer, nitrogen atmosphere and addition funnel. The flask was charged with 636 g of 2-hydroxyethylacrylate (5.47 mol.), 547 g of triethylamine (5.41 mol.), 6 g of phenothiazine, 5 g of 4-dimethylaminopyridine and 3000 ml of tetrahydrofuran. The reaction was cooled to 17° C. with a water bath. Next, 563 g of phthaloyl chloride (2.75 mol.) was slowly added over 2.5 hours via the addition funnel. The reaction was stirred an additional 8 hours at room temperature. The triethylamine hydrochloride salt was removed by filtration and the mother liquor evaporated by rotoevaporation to yield an amber colored liquid. The liquid was placed under vacuum (15 mmHg, 2 kPa) and heated to 100° C. for one hour. The resulting liquid was collected to yield 995 g (99%) of the desired product. The product was confirmed by IR and 13C NMR. The preparation of di(acryloyloxyethyl)phthalate from phthalic anhydride and 2-hydroxyethylacrylate was reported in U.S. Pat. No. 3,336,418.
Quantity
636 g
Type
reactant
Reaction Step One
Quantity
547 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
3000 mL
Type
solvent
Reaction Step One
Quantity
563 g
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][O:4][C:5](=[O:8])[CH:6]=[CH2:7].C(N([CH2:14][CH3:15])CC)C.[C:16](Cl)(=[O:26])[C:17]1[C:18](=[CH:22][CH:23]=[CH:24][CH:25]=1)[C:19](Cl)=[O:20]>CN(C)C1C=CN=CC=1.C1C2NC3C(=CC=CC=3)SC=2C=CC=1.O1CCCC1>[C:5]([O:4][CH2:3][CH2:2][O:1][C:16](=[O:26])[C:17]1[C:18](=[CH:22][CH:23]=[CH:24][CH:25]=1)[C:19]([O:1][CH2:2][CH2:3][O:4][C:5](=[O:8])[CH:14]=[CH2:15])=[O:20])(=[O:8])[CH:6]=[CH2:7]

Inputs

Step One
Name
Quantity
636 g
Type
reactant
Smiles
OCCOC(C=C)=O
Name
Quantity
547 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
6 g
Type
catalyst
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Name
Quantity
3000 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
563 g
Type
reactant
Smiles
C(C=1C(C(=O)Cl)=CC=CC1)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
17 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred an additional 8 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A five liter, three necked flask was equipped with a overhead stirrer
ADDITION
Type
ADDITION
Details
nitrogen atmosphere and addition funnel
CUSTOM
Type
CUSTOM
Details
The triethylamine hydrochloride salt was removed by filtration
CUSTOM
Type
CUSTOM
Details
the mother liquor evaporated by rotoevaporation
CUSTOM
Type
CUSTOM
Details
to yield an amber colored liquid
TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resulting liquid was collected

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C=C)(=O)OCCOC(C=1C(C(=O)OCCOC(C=C)=O)=CC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 995 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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